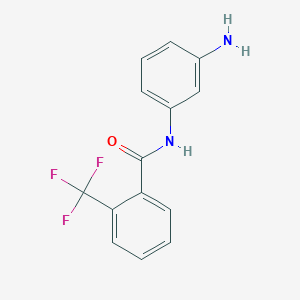

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide

Description

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzoyl moiety and an amino (-NH₂) group at the 3-position of the aniline ring. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical for pharmacological and agrochemical applications. The trifluoromethyl group is a common bioisostere in medicinal chemistry, improving binding affinity and resistance to enzymatic degradation .

Properties

Molecular Formula |

C14H11F3N2O |

|---|---|

Molecular Weight |

280.24 g/mol |

IUPAC Name |

N-(3-aminophenyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)12-7-2-1-6-11(12)13(20)19-10-5-3-4-9(18)8-10/h1-8H,18H2,(H,19,20) |

InChI Key |

OZJIDHYZEGABEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Trifluoromethyl)benzamide Intermediate

A patented industrially viable method for synthesizing 2-(trifluoromethyl)benzamide involves the following steps:

- Starting from 2,3-dichlorotrifluorotoluene, fluorination and cyanide substitution yield 2-fluoro-6-cyanotrifluorotoluene.

- This intermediate undergoes hydrogenation dechlorination followed by hydrolysis to produce 2-(trifluoromethyl)benzamide.

- The process avoids hazardous reagents, operates under mild conditions, and achieves a product yield exceeding 67% with purity above 97%.

- The method benefits from cheap and readily available raw materials and easy removal of isomeric impurities, making it suitable for industrial scale-up.

Coupling with 3-Aminophenyl Group

The amide bond formation between the 2-(trifluoromethyl)benzamide and the 3-aminophenyl group is typically achieved via amide coupling reactions using activating agents:

- One effective approach uses benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the carboxylic acid activating agent.

- The reaction is carried out in dimethylformamide (DMF) with bases such as triethylamine (TEA) and catalysts like 4-dimethylaminopyridine (DMAP).

- The mixture is stirred at room temperature for extended periods (up to 48 hours) to ensure complete coupling.

- After reaction completion, the product is purified by extraction and column chromatography, yielding the desired amide conjugates with high purity.

Alternative Coupling Strategies

Other literature reports the use of carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) and triethylamine (TEA) for amide bond formation:

- This method involves condensation of the amino group with the corresponding carboxylic acid derivative.

- The reaction is typically conducted in solvents like DMF or ethyl acetate under mild conditions.

- Purification is achieved by flash column chromatography using silica gel and appropriate eluents such as ethyl acetate or hexane mixtures.

- This strategy has been demonstrated to maintain the integrity of other functional groups on the molecule, such as pyrrolo[2,3-d]pyrimidine nuclei, indicating selective amide formation.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The patented method emphasizes environmental safety and operational simplicity, addressing common challenges in trifluoromethyl benzamide synthesis such as hazardous reagent use and difficult purification.

- BOP-mediated coupling is preferred for its efficiency in activating carboxylic acids and compatibility with various functional groups, providing a robust route for synthesizing complex amide derivatives including N-(3-aminophenyl)-2-(trifluoromethyl)benzamide.

- The EDCI/HOBt method offers an alternative with good selectivity and moderate reaction times, often used when sensitive functional groups are present.

- Purification techniques such as flash column chromatography with silica gel and solvent systems like hexane/ethyl acetate are standard to achieve high purity products in all methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

Chemical Properties and Structure

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide has the following chemical properties:

- Molecular Formula : C14H11F3N2O

- Molecular Weight : 280.24 g/mol

- Structural Features : The compound includes an aminophenyl group and a trifluoromethyl group, enhancing its lipophilicity and reactivity, which are critical for its applications in medicinal chemistry and material science .

Chemistry

In the field of chemistry, N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable for enhancing the bioavailability of pharmaceutical compounds. Common reactions involving this compound include:

- Oxidation : Producing nitro derivatives.

- Reduction : Leading to difluoromethyl or monofluoromethyl derivatives.

- Substitution : Generating various substituted derivatives depending on the reagents used.

Biology

The biological applications of N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide are primarily linked to its potential as an enzyme inhibitor or receptor modulator. Its structural components suggest possible interactions with biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have shown significant biological properties, indicating that N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may alter receptor signaling pathways, which is crucial for developing treatments for various conditions, including cancer and inflammation .

Medicine

In medicinal chemistry, N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide is being explored for its therapeutic effects. Notable applications include:

- Cancer Treatment : Research indicates that compounds with similar structures can exhibit anti-cancer activity by targeting specific cellular pathways involved in tumor growth .

- Anti-inflammatory Agents : The compound is being investigated for its potential to modulate inflammatory responses, making it a candidate for developing new anti-inflammatory drugs .

Table 1: Summary of Case Studies Involving N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antifungal Activity

Compound 3c () demonstrates potent antifungal activity, with EC₅₀ values comparable to the reference fungicide boscalid. Molecular docking reveals hydrogen bonding between the CF₃ group’s carbonyl oxygen and fungal protein residues (TYR58, TRP173), suggesting a mechanism involving enzyme inhibition . In contrast, Fluopyram () leverages its dual CF₃ groups and pyridinyl-ethyl chain for broad-spectrum fungicidal action, highlighting the importance of substituent positioning for target specificity .

Antimicrobial and Cytotoxic Effects

Salicylamide derivatives like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () exhibit dose-dependent inhibition of sulfate-reducing bacteria. At 30 µmol/L, these compounds completely suppress bacterial growth, correlating with disrupted sulfate dissimilation pathways . This contrasts with the insecticidal intermediate N-(hydroxymethyl)-2-(trifluoromethyl)benzamide , where the hydroxymethyl group enhances reactivity for subsequent amide bond formation .

Therapeutic Potential

Benzamides with sulfamoyl or phenoxy groups () show promise in treating sodium channel-related disorders. For example, 2-(4-fluoro-2-methoxyphenoxy)-N-(3-sulfamoylphenyl)-5-(trifluoromethyl)benzamide targets neurological pathways, underscoring the role of electronic effects (e.g., fluorine’s electronegativity) in modulating receptor interactions .

Structural-Activity Relationship (SAR) Insights

- Trifluoromethyl Position : The 2-position of the benzamide ring (as in the target compound) optimizes steric and electronic interactions with biological targets, whereas para-substituted CF₃ (e.g., ) may reduce steric hindrance for membrane penetration.

- Amino Group: The 3-aminophenyl moiety in the target compound likely enhances solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., indazole in 3c).

- Heterocyclic Linkers : Compounds like Fluopyram () use pyridinyl-ethyl chains to improve systemic distribution, a feature absent in simpler benzamides.

Biological Activity

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide is characterized by:

- Aminophenyl Group : This group is known for its ability to interact with various biological targets, including enzymes and receptors.

- Trifluoromethyl Group : This moiety enhances the compound's lipophilicity and reactivity, which can improve its bioavailability and efficacy in biological systems.

The biological activity of N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways critical for cellular function.

Case Studies and Research Findings

- Caspase Activity Assays : Research on structurally similar compounds has utilized caspase activity assays to evaluate apoptosis induction in cancer cells. These studies indicate that modifications in the benzamide structure can enhance apoptotic signaling pathways .

- In Vitro Studies : A study on a series of benzamide derivatives demonstrated that the introduction of trifluoromethyl groups significantly improved their potency against cancer cell lines. This suggests that N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide could exhibit similar enhancements in biological efficacy .

- Molecular Docking Studies : Computational studies have indicated that compounds with similar structures can effectively bind to enzyme active sites, showing promise as inhibitors. These studies emphasize the importance of structural modifications for enhancing binding affinity and selectivity towards target enzymes.

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, N-(3-Aminophenyl)-2-(trifluoromethyl)benzamide may have potential applications in:

- Cancer Therapy : As an enzyme inhibitor or modulator, it could be developed into a therapeutic agent for various cancers.

- Neurodegenerative Diseases : Its possible role as an AChE inhibitor may contribute to treatments for Alzheimer's disease and other neurodegenerative conditions .

- Inflammatory Disorders : The compound may also demonstrate anti-inflammatory properties through modulation of relevant signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.